molecular formula C7H12BrNO B176011 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole CAS No. 128464-85-7

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Cat. No. B176011
M. Wt: 206.08 g/mol
InChI Key: OVTHQBDSNGJXQT-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C7H12BrNO . It has a molecular weight of 206.08 .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is 1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4-5,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole has a molecular weight of 206.08 .

Scientific Research Applications

Structural and Conformational Studies

Research on diastereomeric dihydroisoxazolyl cyclopropane derivatives, including those related to 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, has provided valuable information on molecular structures and conformational dynamics. These studies are crucial for understanding ligand-receptor interactions, highlighting the importance of pharmacophoric distances (Meneghetti & Artali, 2008).

Synthesis and Application in Medicinal Chemistry

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives have been explored for their potential as malonyl-CoA decarboxylase inhibitors, showing promising results as cardioprotective agents (Cheng et al., 2006). This research underscores the compound's role in addressing ischemic heart diseases.

Heterocyclization to Isoxazole Derivatives

The compound's versatility is further demonstrated in heterocyclization reactions, leading to novel isoxazole derivatives. Such chemical transformations are essential for the development of new materials and bioactive molecules (Flores et al., 2009).

Selective Inhibition of Biological Targets

Studies have also shown the application of 3-bromo-4,5-dihydroisoxazole compounds in selectively inhibiting human transglutaminase 2 (TG2), an enzyme linked to various diseases, including Celiac Sprue and certain cancers. This research highlights the therapeutic potential of these compounds (Choi et al., 2005).

Covalent Inhibition and Probe Discovery

Furthermore, the natural product-inspired 3-bromo-4,5-dihydroxazole motif has been evaluated for its ability to form covalent conjugates with target proteins. Such studies are pivotal for the development of covalent drugs and biological probes, offering insights into protein function and disease mechanisms (Byun et al., 2023).

properties

IUPAC Name

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHQBDSNGJXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562470
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

CAS RN

128464-85-7
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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